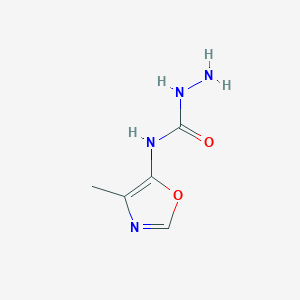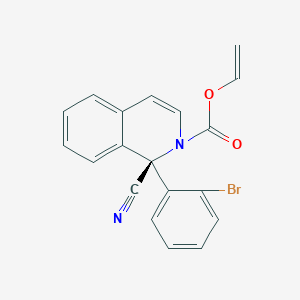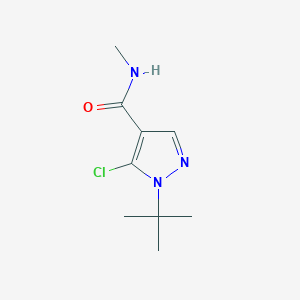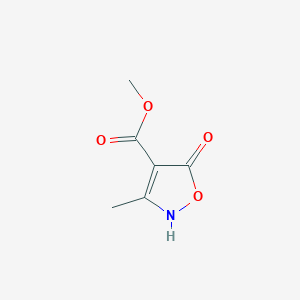
2,2'-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with dimethyl groups and linked to dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-dimethyl-1,3-phenylenediamine with appropriate oxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Análisis De Reacciones Químicas
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Aplicaciones Científicas De Investigación
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials for electronics and photonics
Mecanismo De Acción
The mechanism by which 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydrooxazole rings can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, protein function, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) include:
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the presence of dihydrooxazole rings, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
929896-23-1 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2,4-dimethylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11-7-12(2)14(16-20-18(5,6)10-22-16)8-13(11)15-19-17(3,4)9-21-15/h7-8H,9-10H2,1-6H3 |
Clave InChI |
BHNAFQIGWQYHCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)







